N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide
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Overview
Description
N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide is a complex organic compound that features both furan and oxalamide functional groups. The presence of these groups suggests potential applications in various fields, including medicinal chemistry and materials science. The furan ring is known for its reactivity and biological activity, while the oxalamide group can participate in hydrogen bonding, making this compound interesting for further research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide typically involves multi-step organic reactions. One common approach starts with the preparation of the furan-2-yl and 2-(methylthio)phenyl precursors. These precursors are then subjected to a series of reactions, including hydroxylation and amide formation, to yield the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to maximize yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxalamide group can be reduced to form corresponding amines.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) can be employed.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Brominated or nitrated furan derivatives.
Scientific Research Applications
N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide involves its interaction with biological molecules. The furan ring can participate in π-π stacking interactions with aromatic amino acids in proteins, while the oxalamide group can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbaldehyde: Shares the furan ring but lacks the oxalamide group.
2-(Methylthio)benzoic acid: Contains the methylthio group but lacks the furan ring.
Oxalamide derivatives: Various compounds with different substituents on the oxalamide group.
Uniqueness
N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[3-(furan-2-yl)-3-hydroxypropyl]-N'-(2-methylsulfanylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-23-14-7-3-2-5-11(14)18-16(21)15(20)17-9-8-12(19)13-6-4-10-22-13/h2-7,10,12,19H,8-9H2,1H3,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHAIGGYWAIKLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCCC(C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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